molecular formula C11H12N2O2 B11900911 Ethyl 3-aminoindolizine-2-carboxylate

Ethyl 3-aminoindolizine-2-carboxylate

Cat. No.: B11900911
M. Wt: 204.22 g/mol
InChI Key: HXPVTBZEUKQMKN-UHFFFAOYSA-N
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Description

Ethyl 3-aminoindolizine-2-carboxylate is a heterocyclic organic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate or silver carbonate . The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoindolizine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted indolizine derivatives. These products can have diverse applications in different fields.

Scientific Research Applications

Ethyl 3-aminoindolizine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-aminoindolizine-2-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity . This interaction is facilitated by the presence of the carboxylate and amino groups, which can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Ethyl 3-aminoindolizine-2-carboxylate can be compared with other similar compounds such as:

    Indole-2-carboxylates: These compounds share a similar indole scaffold but differ in their substitution patterns.

    Indolizine-3-carboxylates: These compounds have a similar indolizine core but with different functional groups at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-aminoindolizine-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-8-5-3-4-6-13(8)10(9)12/h3-7H,2,12H2,1H3

InChI Key

HXPVTBZEUKQMKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=C1)N

Origin of Product

United States

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